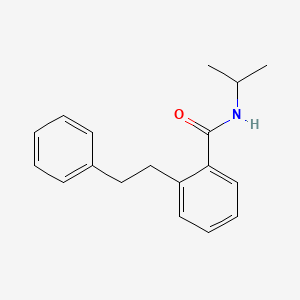

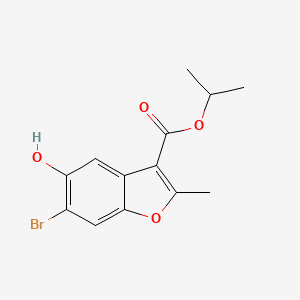

![molecular formula C16H20N4O2S2 B5561556 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a broader class of molecules that have been synthesized and studied for their diverse biological activities and chemical properties. It comprises structural motifs common in pharmacologically active molecules, including thienyl, pyrimidinyl, and piperidinyl groups, which contribute to its potential as a kinase inhibitor or for other biological targets.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that typically start from commercially available substrates. For instance, a practical synthesis of related compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves converting 2,4-dichloro-5-fluoropyrimidine to a key intermediate in a series of telescoped steps, highlighting the complexity and efficiency required in such chemical syntheses (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine reveals an orthorhombic space group, providing insights into the arrangement of atoms and the spatial configuration which can influence the compound's biological activity and chemical reactivity (Guillon et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures have been synthesized through one-pot reactions and have shown to interact with various reagents to yield diverse derivatives, demonstrating their versatile chemical reactivity. For instance, the synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives through condensation reactions showcases the potential for structural modifications and the synthesis of analogs with varied properties (Dyachenko et al., 2020).

科学的研究の応用

Synthetic Utility in Heterocyclic Synthesis

The synthetic utility of related compounds has been explored for constructing a variety of new heterocyclic systems, such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds have been characterized by IR, MS, 1H NMR spectra, and elemental analyses, highlighting their potential in the synthesis of complex molecular architectures (Madkour et al., 2010).

Antimicrobial Activity

Substituted tricyclic compounds related to the query compound, such as 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Most of these synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, indicating the potential of these molecules in developing new antimicrobial agents (Mittal et al., 2011).

One-Pot Synthesis of Derivatives

A one-pot synthesis approach for the creation of thieno[2,3-b]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives has been developed. This method involves a three-component condensation, showcasing the versatility of related compounds in facilitating the synthesis of complex heterocyclic structures in a single reaction step (Dyachenko et al., 2020).

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have been explored. Certain compounds showed significant radical scavenging activity, indicating the potential for these molecules to act as antioxidants (Kotaiah et al., 2012).

Synthesis of Diamino-Substituted Derivatives

Research into the synthesis of diamino-substituted derivatives, such as pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, showcases the diverse reactivity and functionalization possibilities of compounds within this chemical space. These studies highlight the synthetic flexibility of these molecules for various chemical transformations (Paronikyan et al., 2016).

特性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-11-17-15(14-4-8-23-16(14)18-11)20-6-2-12(3-7-20)19-13-5-9-24(21,22)10-13/h4-5,8-9,12-13,19H,2-3,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJDLFMZIWZVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=CSC2=N1)N3CCC(CC3)NC4CS(=O)(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

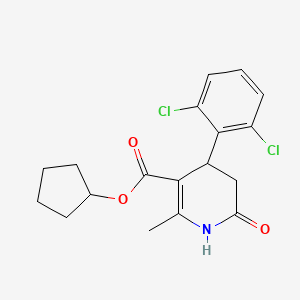

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

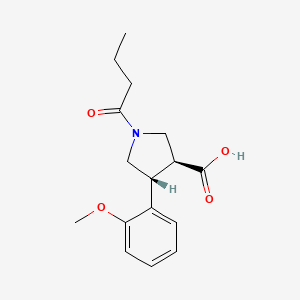

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)

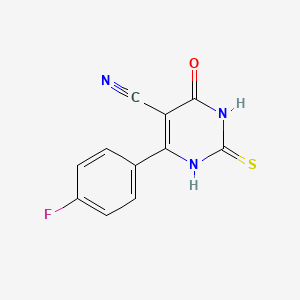

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)